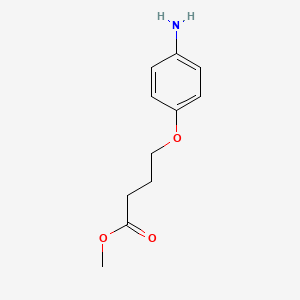

Methyl 4-(4-aminophenoxy)butanoate

Description

Methyl 4-(4-aminophenoxy)butanoate is an ester derivative featuring a butanoate backbone (CH₂CH₂CH₂COOCH₃) linked to a para-aminophenoxy group (O-C₆H₄-NH₂). This compound is of interest in organic synthesis due to its reactive amino group, which enables further functionalization.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-(4-aminophenoxy)butanoate |

InChI |

InChI=1S/C11H15NO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3 |

InChI Key |

LVLZILAEKZZEQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Formation of a nitro-substituted precursor via nucleophilic substitution or esterification.

- Reduction of the nitro group to the amino group to afford the target compound.

The starting materials often include 4-nitrophenol or 4-nitrophenyl derivatives and appropriate butanoate esters or acid chlorides.

Method 1: Reduction of Methyl 4-(4-nitrophenyl)butanoate Using Palladium on Carbon Catalyst

- A suspension of methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) and 10% palladium on activated charcoal (1.0 g, 1.09 mmol Pd) in methanol (40 mL) is stirred under a hydrogen atmosphere (balloon) for 3 hours at room temperature.

- After completion, the reaction mixture is filtered through Celite, washing with ethyl acetate.

- The solvent is concentrated to yield methyl 4-(4-aminophenyl)butanoate as a brown solid.

| Parameter | Details |

|---|---|

| Yield | 88% |

| Catalyst | Pd/C (10% Pd on activated charcoal) |

| Solvent | Methanol |

| Reaction Time | 3 hours |

| Temperature | Room temperature |

| Purification | Filtration, solvent concentration |

| Product Form | Brown solid |

Method 2: Reduction Using Iron and Ferrous Sulfate in Methanol/Water Mixture

- The nitro precursor is dissolved in a methanol/water mixture (200 mL/100 mL) and heated to reflux.

- Ferrous sulfate heptahydrate (11.71 g) and iron powder (34.0 g) are added.

- The mixture is refluxed for 6 hours.

- After cooling, the solution is filtered hot, methanol is evaporated, and the aqueous layer is extracted with ethyl acetate.

- The organic extracts are dried and concentrated.

- Purification is done by silica gel column chromatography using methylene chloride as eluent.

| Parameter | Details |

|---|---|

| Yield | Not specified explicitly; product isolated by chromatography |

| Reflux Time | 6 hours |

| Reducing Agents | Fe powder, FeSO4·7H2O |

| Solvent | Methanol/water mixture |

| Purification | Silica gel chromatography |

This method is advantageous for avoiding the use of precious metal catalysts and provides an alternative reduction route.

Method 3: Esterification of 4-(4-aminophenyl)butyric Acid with Methanol Using Sulfuric Acid Catalyst

- 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) is dissolved in methanol (50 mL).

- Concentrated sulfuric acid (1 mL) is added as catalyst.

- The mixture is refluxed for 1.5 hours.

- Methanol (~25 mL) is distilled off.

- The reaction is cooled to 60 °C, methyl tert-butyl ether and hexanes are added to precipitate the product.

- The solid is dissolved in THF/water and neutralized with concentrated ammonium hydroxide.

- The organic layer is separated, washed, dried, and concentrated to yield the methyl ester.

| Parameter | Details |

|---|---|

| Yield | 96% |

| Catalyst | Concentrated sulfuric acid |

| Solvent | Methanol |

| Reaction Time | 1.5 hours |

| Temperature | Reflux |

| Purification | Precipitation and neutralization |

| Product Form | Brown solid |

Method 4: Thionyl Chloride Mediated Esterification

- Compound 26 (precursor acid) (0.92 g, 5.13 mmol) is dissolved in methanol (20 mL).

- Thionyl chloride (1.9 mL, 25.7 mmol) is added dropwise at 0 °C.

- The reaction mixture is stirred at 80 °C for 16 hours.

- After concentration, the residue is diluted with aqueous sodium bicarbonate and extracted with ethyl acetate.

- The organic layer is washed, dried, and concentrated to give methyl 4-(4-aminophenyl)butanoate.

| Parameter | Details |

|---|---|

| Yield | 70% |

| Reagent | Thionyl chloride |

| Solvent | Methanol |

| Reaction Time | 16 hours |

| Temperature | 0 °C to 80 °C |

| Purification | Extraction and drying |

Method 5: Hydrogenation Followed by Hydrochloride Salt Formation (Patent Method)

- 3-(4-acetylaminobenoyl) propionic acid (30 g, 0.127 mol) is suspended in methanol (120 mL) with 5% palladium on charcoal (2.57 g).

- The mixture is hydrogenated at 3 atm and 65-70 °C for 3-3.5 hours until hydrogen uptake ceases.

- The catalyst is filtered off.

- The solvent is distilled off under vacuum.

- The residue is treated with methanol and thionyl chloride (24 mL), refluxed for 4 hours.

- After solvent removal, the residue is dissolved in ice-water and neutralized with sodium hydroxide to pH 8-8.5.

- The solid product is filtered, washed, and dried to give methyl 4-(4-aminophenyl)butanoate with an 85.3% yield and melting point 41-43 °C.

| Parameter | Details |

|---|---|

| Yield | 85.3% |

| Catalyst | 5% Pd on charcoal |

| Hydrogen Pressure | 3 atm |

| Temperature | 65-70 °C |

| Additional Reagents | Thionyl chloride, NaOH |

| Purification | Filtration, drying |

| Product Form | Solid, mp 41-43 °C |

This method is detailed in Russian patent RU2567555C1 and provides a scalable approach for industrial synthesis.

Comparative Summary Table of Preparation Methods

| Method No. | Reducing Agent / Reagents | Catalyst / Conditions | Yield (%) | Reaction Time | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrogen gas | Pd/C (10%), methanol, room temp | 88 | 3 h | Filtration, solvent removal | Common catalytic hydrogenation |

| 2 | Iron powder + FeSO4·7H2O | Methanol/water reflux | Not stated | 6 h | Silica gel chromatography | Non-noble metal reduction |

| 3 | Sulfuric acid catalyzed esterification | Methanol reflux | 96 | 1.5 h | Precipitation, neutralization | Direct esterification |

| 4 | Thionyl chloride + methanol | 0-80 °C, 16 h | 70 | 16 h | Extraction, drying | Acid chloride intermediate |

| 5 | Hydrogenation + thionyl chloride | 5% Pd/C, 3 atm H2, 65-70 °C + SOCl2 | 85.3 | ~4-7 h total | Filtration, drying | Patent method, scalable |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-(4-aminophenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-aminophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and synthesis routes:

Key Observations

Functional Group Impact on Reactivity: The amino group in Methyl 4-(4-aminophenoxy)butanoate enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation). In contrast, the nitro group in Methyl 4-(4-nitrophenoxy)butanoate is electron-withdrawing, requiring reduction (e.g., catalytic hydrogenation) to convert it into an amino derivative . Bromomethyl-substituted analogs (e.g., Compound 15) serve as intermediates for nucleophilic substitution reactions, enabling alkylation or cross-coupling .

Synthesis Efficiency :

- Bromination reactions (e.g., Compound 15) exhibit moderate yields (~30%), likely due to radical intermediate instability .

- Esterification of carboxylic acids (e.g., D1) with H₂SO₄/MeOH is robust and high-yielding, as seen in .

Physical Properties: While explicit data for this compound is lacking, analogs like Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and Methyl 4-(4-nitrophenoxy)butanoate suggest that molecular weight and polarity significantly influence solubility and boiling points .

Biological Activity

Methyl 4-(4-aminophenoxy)butanoate is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a butanoate moiety linked to an aminophenoxy group, which may confer unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including proteins involved in various signaling pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with these biomolecules, potentially modulating their activity and influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with proteins in cancer-related pathways. For instance, it has been investigated for its binding affinity to proteins associated with tumor growth and metastasis. These interactions could lead to alterations in cell signaling that inhibit cancer cell proliferation.

Pharmacological Applications

This compound is being explored as a precursor for synthesizing various bioactive molecules, which could be used in therapeutic applications. Its structural features allow it to serve as a scaffold for developing new drugs targeting specific diseases, particularly those involving dysregulated cell signaling .

Case Studies

Several studies have highlighted the potential of this compound in various biological contexts:

- In Vitro Studies : Research has shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria .

- Binding Affinity Assessments : Interaction studies have demonstrated that this compound binds effectively to several protein targets implicated in cancer progression. This binding is believed to disrupt normal signaling cascades, leading to reduced cell viability in tumor cells .

- Synthesis and Derivatives : The compound's derivatives have been synthesized and tested for enhanced biological activity. For example, modifications to the aminophenoxy group have shown improved binding affinities and selectivities towards specific targets, suggesting avenues for drug development .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(methylamino)butanoate | C6H14ClNO2 | Contains a methylamino group; used in similar applications |

| Methyl 4-(4-aminophenyl)butanoate | C11H15NO3 | Lacks the hydrochloride; used as an intermediate in drug synthesis |

| Methyl 4-(2-nitrophenyl)butanoate | C11H12N2O3 | Contains a nitro group; different biological activity profile |

Q & A

Basic Research Question

Methodological Answer:

The synthesis typically involves two primary routes:

Esterification of 4-(4-aminophenoxy)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reaction conditions (e.g., reflux at 60–80°C for 6–12 hours) are critical to avoid side reactions like hydrolysis of the amine group .

Nucleophilic substitution using methyl 4-bromobutanoate and 4-aminophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Base selection impacts reaction efficiency, with stronger bases accelerating substitution but risking ester degradation .

Key Optimization Parameters:

- Temperature: Higher temperatures (>100°C) may degrade the ester or oxidize the amine.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to prevent hydrolysis.

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Basic Research Question

Methodological Answer:

Primary Techniques:

NMR Spectroscopy:

- ¹H NMR: Identifies protons on the aromatic ring (δ 6.5–7.0 ppm), methyl ester (δ 3.6–3.7 ppm), and amine (δ 4.8–5.2 ppm after exchange). Integration ratios confirm substituent positions .

- ¹³C NMR: Assigns carbonyl (δ 170–175 ppm) and aromatic carbons (δ 115–150 ppm).

Mass Spectrometry (LC-MS):

- Molecular ion peak at m/z 223.1 (C₁₁H₁₅NO₃⁺) with fragmentation patterns confirming ester cleavage (e.g., m/z 151 for the phenoxybutanoate fragment) .

HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted 4-aminophenol .

Supplementary Methods:

- Elemental Analysis: Validates empirical formula (e.g., C: 59.7%, H: 6.8%, N: 6.3%) .

- FT-IR: Confirms ester C=O (1720 cm⁻¹) and aromatic C-N (1250 cm⁻¹) stretches .

What are the known biological activities of this compound, and what experimental models are used to assess these?

Basic Research Question

Methodological Answer:

Reported Activities:

- Anti-inflammatory: Inhibits COX-2 in RAW 264.7 macrophage models (IC₅₀ ~25 μM) via competitive binding assays .

- Antimicrobial: Shows MIC values of 32–64 µg/mL against S. aureus in broth microdilution assays .

Experimental Models:

In Vitro Enzymatic Assays:

- COX-2 inhibition measured via prostaglandin E₂ ELISA.

- Amine oxidase activity assessed spectrophotometrically using horseradish peroxidase .

Cell-Based Assays:

- Cytotoxicity evaluated via MTT assays in HEK-293 and HeLa cell lines .

Limitations:

- Bioactivity varies with substituent position (e.g., para- vs. meta-aminophenoxy derivatives show 2–3x potency differences) .

How can researchers design and synthesize derivatives of this compound to enhance bioactivity or selectivity?

Advanced Research Question

Methodological Answer:

Derivatization Strategies:

Functional Group Modifications:

- Amine Acylation: React with acyl chlorides (e.g., acetyl chloride) to improve membrane permeability.

- Ester Hydrolysis: Generate free carboxylic acid derivatives for metal coordination studies .

Substituent Introduction:

- Electron-Withdrawing Groups (NO₂, Cl): Added via electrophilic aromatic substitution to enhance enzyme binding (e.g., chlorination improves COX-2 inhibition by 40%) .

Synthetic Protocols:

Advanced Research Question

Methodological Answer:

Common Sources of Contradictions:

- Substituent Positional Isomerism: Para-aminophenoxy derivatives show higher anti-inflammatory activity than ortho analogs due to steric effects .

- Purity Variability: Impurities (e.g., residual 4-aminophenol) may artificially elevate antimicrobial activity in crude samples .

Resolution Strategies:

Standardized Assay Protocols:

- Use identical cell lines (e.g., HeLa) and negative controls in cytotoxicity studies .

High-Purity Standards:

- Validate compounds via HPLC (>98% purity) before bioassays .

Computational Modeling:

- Molecular docking (AutoDock Vina) clarifies binding mode discrepancies (e.g., para- vs. meta-substituent interactions with COX-2) .

What mechanistic insights exist regarding the interaction of this compound with enzymatic targets, and how can binding studies be optimized?

Advanced Research Question

Methodological Answer:

Mechanistic Insights:

- COX-2 Inhibition: The para-aminophenoxy group forms hydrogen bonds with Tyr355 and Ser530 in the COX-2 active site, as shown by X-ray crystallography .

- Amine Oxidase Interaction: The free amine participates in Schiff base formation with enzyme-bound pyridoxal phosphate .

Binding Study Optimization:

Surface Plasmon Resonance (SPR):

- Immobilize enzymes on CM5 chips; measure K_D values (reported range: 10–100 nM) .

Isothermal Titration Calorimetry (ITC):

- Quantify enthalpy changes (ΔH) during binding to differentiate competitive vs. allosteric inhibition .

Critical Parameters:

- Buffer Conditions: Maintain pH 7.4 (PBS) to prevent ester hydrolysis during assays .

- Temperature Control: 25°C minimizes nonspecific binding in SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.